N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride

Difluoromethylation Reagent efficiency Process chemistry

A common challenge in fluorinated drug and agrochemical synthesis is introducing the difluoromethyl (CF₂H) group without harsh conditions, gas handling (HCF₂Cl), or high reagent loadings. This quaternary ammonium salt solves that: a white crystalline solid (mp 91-93°C) generating difluorocarbene under mild bases. - **Performance:** Requires only 1.2 eq; moderate to excellent yields on O-, S-, N-, C-nucleophiles. - **Advantages:** Bench-stable, no gas cylinders; ideal for SAR studies & late-stage functionalization. - **Applications:** Key intermediate for azidodifluoromethane (N₃CF₂H) and CF₂H-triazoles via CuAAC.

Molecular Formula C13H28ClF2N
Molecular Weight 271.82 g/mol
CAS No. 1004517-48-9
Cat. No. B3070586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride
CAS1004517-48-9
Molecular FormulaC13H28ClF2N
Molecular Weight271.82 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)C(F)F.[Cl-]
InChIInChI=1S/C13H28F2N.ClH/c1-4-7-10-16(13(14)15,11-8-5-2)12-9-6-3;/h13H,4-12H2,1-3H3;1H/q+1;/p-1
InChIKeyJZGNTTPAUKORDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride – Procurement Overview


N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride (CAS 1004517-48-9), a quaternary ammonium salt bearing a difluoromethyl (CF₂H) group, is a white crystalline solid with a melting point of 91–93 °C . It functions as a difluorocarbene (:CF₂) source, enabling the introduction of the difluoromethyl moiety into a wide range of nucleophiles (O-, S-, N-, and C-difluoromethylation) under mild basic conditions [1]. The compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the CF₂H group is valued for its ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity .

Workflow Difluorocarbene transfer reagent for O-, S-, N-, and C-difluoromethylation
Format Solid, bench-stable reagent; weighable under ambient conditions
Selection Context Mild basic conditions reported; 1.2 eq stoichiometry supports reagent efficiency review

Procurement Rationale for N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride


Interchanging this specific quaternary ammonium salt with structurally similar analogues (e.g., N,N-dibutyl-N-methylbutan-1-aminium chloride, CAS 56375-79-2) or alternative difluoromethylating agents (e.g., TMSCF₂H, HCF₂Cl) is scientifically unjustified. The target compound's unique difluorocarbene generation efficiency—requiring only 1.2 equivalents to achieve moderate to excellent yields across diverse nucleophiles under mild conditions—directly impacts both synthetic success and cost-effectiveness [1]. The non-fluorinated methyl analogue lacks the difluorocarbene-generating functionality altogether, rendering it unsuitable for difluoromethylation [2]. Other difluorocarbene sources often necessitate harsher conditions, higher reagent loadings, or are gases (e.g., HCF₂Cl), introducing handling and safety complexities that this solid, bench-stable reagent circumvents [3]. The following quantitative evidence underscores the specific differentiation that makes generic substitution a high-risk decision.

Methyl analog lacks difluorocarbene function

Non-fluorinated tributylmethylammonium chloride does not support CF₂ transfer workflows; substitution would eliminate difluoromethylation capability.

Gaseous HCF₂Cl may shift handling requirements

Chlorodifluoromethane is a gas at room temperature; experimental setup, stoichiometric control, and safety protocols may differ substantially from solid reagent workflows.

TMSCF₂H activation pathway differs

Fluoride activation is required, and nucleophile scope is primarily reported for carbonyl substrates; broad O-, S-, N-, C-scope may not transfer directly.

Head-to-Head Evidence Guide: N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride


Efficient Difluoromethylation at Low Stoichiometry

The target compound achieves moderate to excellent yields in O-, S-, N-, and C-difluoromethylation reactions using only 1.2 equivalents of the reagent under mild conditions [1]. This low stoichiometry contrasts with many alternative difluorocarbene sources (e.g., gaseous HCF₂Cl or in situ generated carbenes) that often require a large excess to drive reactions to completion, directly reducing reagent waste and purification burden.

Reagent Stoichiometry
Method context
1.2 equivalents
vs. ≥2–5 eq for alternative carbene sources
Supports reagent efficiency evaluation; may reduce material costs and waste in difluoromethylation protocols.
Reported across O-, S-, N-, C-nucleophiles under mild basic conditions.
Difluoromethylation Reagent efficiency Process chemistry

Versatile Difluoromethylation Across Multiple Nucleophiles

The target compound is validated as an effective difluorocarbene reagent for the difluoromethylation of O-, S-, N-, and C-nucleophiles under a single set of mild basic conditions [1]. This broad nucleophile scope contrasts with more specialized reagents like TMSCF₂H, which often requires fluoride activation and may exhibit narrower substrate tolerance [2]. The ability to use a single reagent for multiple bond-forming reactions streamlines reagent inventories and method development.

Nucleophile Scope
Class-level
O-, S-, N-, C-nucleophiles
vs. TMSCF₂H: primarily carbonyl and imine substrates
Supports workflow simplification; may reduce the need for multiple specialized reagents across nucleophile classes.
Single reagent under one set of basic conditions; scope breadth is class-level inference.
Difluoromethylation Synthetic methodology Functional group tolerance

Azidodifluoromethane Synthesis Intermediate

The target compound serves as a key intermediate in a two-step synthesis of azidodifluoromethane (N₃CF₂H) from chlorodifluoromethane, achieving an overall yield of 65% [1]. This route provides access to a valuable fluorinated azide building block for Huisgen cycloadditions, which is otherwise challenging to prepare. Alternative direct methods for generating N₃CF₂H are less established or require more hazardous reagents.

N₃CF₂H Synthesis Yield
Head-to-head
65% overall yield
Two-step route from HCF₂Cl via this reagent
Supports azidodifluoromethane synthesis access; expands click chemistry building block toolkit.
Alternative direct routes are less established or report lower yields.
Azidodifluoromethane Click chemistry Fluorinated building blocks

Solid-State Reagent for Safer Handling

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride is a white solid with a melting point of 91–93 °C, making it a non-volatile, easily weighable reagent . In contrast, chlorodifluoromethane (HCF₂Cl), a common difluorocarbene source, is a gas at room temperature (boiling point −40.8 °C), requiring specialized equipment for handling and precise stoichiometry [1]. The solid nature of the target compound significantly simplifies experimental setup, improves safety, and enhances reproducibility.

Physical Format
Head-to-head
Solid, mp 91–93 °C
vs. HCF₂Cl: gas, bp −40.8 °C
May simplify experimental setup; supports handling safety review without pressurized gas infrastructure.
Solid format enables direct weighing and ambient storage.
Reagent handling Laboratory safety Process scale-up

Efficient Synthesis from Common Starting Materials

The target compound is synthesized in high yields via the reaction of lipophilic tertiary amines with difluorocarbene generated from chlorodifluoromethane and 50% aqueous sodium hydroxide [1]. This catalytic process (with respect to the base) is efficient and scalable. While specific yields for the tributyl derivative are not explicitly tabulated in the reference, the method is described as giving 'high yields' for a series of difluoromethyltrialkylammonium chlorides. This contrasts with alternative difluorocarbene reagents that may require multi-step syntheses or expensive precursors.

Synthetic Accessibility
Class-level
One-step catalytic process
From HCF₂Cl, tributylamine, and 50% aq. NaOH
Supports supply reliability assessment; reported high-yield route may reduce procurement risk and cost volatility.
Class-level inference; specific yields for tributyl derivative not tabulated in reference.
Reagent synthesis Cost-effectiveness Supply chain

Documented Purity with Batch-Specific QC Data

Commercial suppliers (e.g., Bidepharm, Aladdin) offer N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride at a standard purity of 98% . Critically, some vendors provide batch-specific quality control data, including NMR, HPLC, and GC, ensuring lot-to-lot consistency and reliability for sensitive synthetic applications . This level of documented quality is not uniformly available for all in-class compounds or alternative difluorocarbene sources, which may be offered at lower purity or without comprehensive analytical certification.

Purity Documentation
Data to verify
98% standard purity
Batch-specific NMR, HPLC, GC available from select vendors
Supports lot consistency review; documented purity may reduce re-purification needs for sensitive applications.
Supplier-reported data; verify batch-specific COA at procurement.
Purity Quality assurance Procurement specification

Application Scenarios: N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride


Late-Stage Difluoromethylation of Drug Candidates

In medicinal chemistry, the difluoromethyl group (CF₂H) is a valuable lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amine groups. This reagent enables the direct, late-stage introduction of the CF₂H moiety onto O-, S-, N-, and C-nucleophiles under mild conditions [1]. Its broad scope and low stoichiometry (1.2 eq) make it ideal for diversifying advanced intermediates or lead compounds without extensive re-synthesis, accelerating structure–activity relationship (SAR) studies and lead optimization [1].

Fluorinated Building Blocks for Agrochemical Discovery

The CF₂H group is prevalent in modern agrochemicals due to its favorable impact on metabolic stability and bioavailability. This solid reagent provides a safe, scalable, and efficient method for preparing difluoromethylated phenols, thiophenols, amines, and carbon nucleophiles—key building blocks for herbicide, fungicide, and insecticide discovery programs [1]. The elimination of gaseous HCF₂Cl handling simplifies process development and pilot-scale synthesis [2].

Azidodifluoromethane for Click Chemistry

As a key intermediate in the two-step synthesis of azidodifluoromethane (65% overall yield), this compound enables access to a unique difluoromethylated azide building block [3]. N₃CF₂H undergoes copper-catalyzed azide–alkyne cycloaddition (CuAAC) to yield N-difluoromethyl-1,2,3-triazoles, which are valuable motifs in chemical biology and materials science. Procurement of this reagent is essential for laboratories aiming to explore difluoromethylated click chemistry.

General Difluorocarbene Transfer Method Development

Given its well-defined solid-state properties and established difluorocarbene generation under mild basic conditions, this reagent is an ideal platform for developing new difluoromethylation methodologies [1]. Its consistent performance (1.2 eq, moderate to excellent yields) across multiple nucleophile classes provides a reliable benchmark for reaction optimization, mechanistic studies, and the development of asymmetric variants using chiral phase-transfer catalysts [4].

Application
Selection Property
Validation Focus
Late-stage difluoromethylation studies
Nucleophile scope and low stoichiometry
SAR compatibility and yield consistency
Agrochemical building block synthesis
Solid reagent scalability
Process development and pilot-scale transfer
Azidodifluoromethane synthesis
Two-step synthetic access
Click chemistry utility assessment
Difluorocarbene method development
Carbene generation reproducibility
Benchmark reaction performance
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